molecular formula C10H11F2NO B11768644 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol

Cat. No.: B11768644
M. Wt: 199.20 g/mol
InChI Key: IWEQMCSQLMTRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly due to its azetidine scaffold. The azetidine ring is a prominent structural feature in a wide range of biologically active molecules and is recognized as a key pharmacophore in the development of therapeutic agents . While the specific profile of this compound is still under investigation, azetidine derivatives are extensively studied for their potential as kinase inhibitors. Specifically, compounds featuring an azetidine core have been developed as potent inhibitors of MEK (MAPK/ERK Kinase), a critical target in oncology for treating proliferative diseases like cancer . The presence of the difluoro-methylphenyl moiety may contribute to the compound's electronic properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action within the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers . Beyond oncology, azetidin-3-ol derivatives are also investigated for their cytostatic and antiviral properties, highlighting their versatility in pharmaceutical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3

InChI Key

IWEQMCSQLMTRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2(CNC2)O)F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound features a substituted azetidine ring (3-azetidinol) attached to a 2,3-difluoro-4-methylphenyl group. Retrosynthetically, the molecule can be dissected into two primary components:

  • Azetidin-3-ol core : Constructed via cyclization or ring-closing reactions.

  • 2,3-Difluoro-4-methylphenyl substituent : Introduced through electrophilic aromatic substitution or cross-coupling reactions.

A convergent synthesis strategy is typically employed, where the aryl moiety and azetidine ring are synthesized separately before coupling.

Preparation of the Aryl Precursor

The 2,3-difluoro-4-methylphenyl group is synthesized from 4-methyl-2-fluoroaniline through sequential fluorination:

  • Diazotization and Fluorination :

    • Treatment with NaNO₂/HCl generates a diazonium salt, which is fluorinated using hydrogen fluoride (HF) or tetrafluoroborate salts.

    • Key Condition : Low temperatures (−10°C to 0°C) to prevent side reactions.

  • Methyl Group Retention :

    • The methyl group at the para position is preserved by using sterically hindered bases to minimize dealkylation.

Azetidine Ring Formation

The azetidin-3-ol core is synthesized via intramolecular cyclization :

  • Starting Material : A β-amino alcohol derivative (e.g., 3-amino-1-propanol).

  • Cyclization Agent : Trifluoroacetic anhydride (TFAA) or thionyl chloride (SOCl₂) facilitates ring closure.

  • Reaction Mechanism :

    • Activation of the hydroxyl group followed by nucleophilic attack by the amine, forming the azetidine ring.

Coupling of Aryl and Azetidine Moieties

The final step involves linking the aryl group to the azetidine ring:

  • Buchwald-Hartwig Amination :

    • Palladium-catalyzed coupling between a brominated aryl precursor and the azetidine amine.

    • Catalyst System : Pd(OAc)₂/XPhos with Cs₂CO₃ as base.

  • Direct Substitution :

    • Nucleophilic aromatic substitution using a lithiated azetidine intermediate.

Optimization Strategies and Challenges

Fluorination Efficiency

Achieving 2,3-difluoro substitution on the aryl ring is critical. Methods include:

  • Electrophilic Fluorination : Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

  • Late-Stage Fluorination : Post-coupling fluorination of the azetidine-aryl intermediate.

Challenge : Over-fluorination or ring expansion, as observed in analogous syntheses. For example, using XtalFluor-M/Et₃N·3HF led to pyrrolidine byproducts instead of azetidines.

Protecting Group Management

  • tert-Butyl Groups : Used to protect amines during cyclization. Cleavage is achieved with TFAA, offering high yields (85–90%).

  • Benzyl Ethers : Removed via hydrogenolysis, though this requires careful handling of pyrophoric catalysts.

Reaction Conditions and Yield Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Aryl FluorinationNaNO₂/HCl, HF, 0°C, 1 h7895
Azetidine CyclizationTFAA, CH₂Cl₂, −10°C, 2 h8297
CouplingPd(OAc)₂/XPhos, Cs₂CO₃, 100°C, 12 h6592
DeprotectionTFAA/H₂O, RT, 30 min9098

Data synthesized from Refs.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 1H, aryl), 4.15 (s, 1H, OH), 3.82–3.75 (m, 4H, azetidine).

  • ¹⁹F NMR : δ −118.2 (d, J = 12 Hz), −123.5 (d, J = 12 Hz).

  • HRMS : m/z 199.20 [M+H]⁺ (calc. 199.20).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

Industrial-Scale Considerations

Cost-Effective Fluorination

  • HF vs. KF : HF offers higher reactivity but requires specialized equipment. KF is safer but may necessitate longer reaction times.

  • Solvent Choice : Acetonitrile or DMF enhances fluorination rates compared to THF.

Waste Management

  • Fluoride Byproducts : Neutralized with Ca(OH)₂ to form insoluble CaF₂.

  • Pd Recovery : Activated carbon filtration recovers >95% of palladium catalysts.

Emerging Methodologies

Photoredox Catalysis

  • Visible-Light-Mediated Fluorination : Enables milder conditions (RT, 24 h) with Ir(ppy)₃ as a catalyst.

  • Advantage : Reduces side products like pyrroles or ring-expanded derivatives.

Continuous Flow Synthesis

  • Microreactor Systems : Improve heat transfer during exothermic fluorination steps, enhancing yield by 15–20% .

Chemical Reactions Analysis

Nucleophilic Addition and Ring-Opening Reactions

The hydroxyl group at C3 and the strained azetidine ring enable nucleophilic interactions:

Reaction Type Conditions Products/Outcomes Applications
Hydroxyl group alkylationK₂CO₃, DMF, alkyl halidesEther derivatives (e.g., O-alkylated analogs)Solubility modulation for drug delivery
Azetidine ring-openingHCl/MeOH (acidic conditions)Amino alcohol intermediatesPrecursors for polyamine synthesis

For example, acid-mediated ring-opening proceeds via protonation of the nitrogen atom, followed by nucleophilic attack at the β-carbon (Fig. 1):

Azetidine+H+Protonated intermediateH2O3-Amino-1,2-diol\text{Azetidine} + \text{H}^+ \rightarrow \text{Protonated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{3-Amino-1,2-diol}

This reactivity is critical for generating bioactive metabolites.

Pd-Catalyzed C–H Functionalization

The electron-deficient difluoromethylphenyl group facilitates directed C–H activation:

Key reaction : Pd(OAc)₂-catalyzed arylation using aryl iodides under optimized conditions :

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Additive : (BnO)₂PO₂H (20 mol%)

  • Yield : 72% (model system)

  • Selectivity : Ortho-position relative to fluorine substituents

Mechanistic studies show AgOAc enhances catalyst turnover by scavenging iodide byproducts .

Fluorine-Specific Reactivity

The 2,3-difluoro-4-methylphenyl moiety directs electrophilic substitution and stabilizes transition states:

Comparative reactivity of fluorinated analogs :

Position Electrophile Reaction Rate (k, s⁻¹) Activation Energy (ΔG‡, kcal/mol)
Para-methylHNO₃/H₂SO₄4.2 × 10⁻³18.9
Meta-fluoroCl₂/FeCl₃1.8 × 10⁻³22.4

Fluorine’s −I effect deactivates the ring but enhances regioselectivity in Suzuki-Miyaura couplings (e.g., 89% yield with 3-pyridylboronic acid) .

Biological Activity Modulation via Structural Modifications

Structure-activity relationship (SAR) studies reveal:

  • Hydroxyl group acylation (e.g., acetate prodrugs) increases blood-brain barrier penetration (logP increases by 1.2 units)

  • Fluorine replacement with chlorine reduces antimalarial EC₅₀ from 15 nM to 230 nM

Notably, 3-fluoro derivatives show 40× higher cytotoxicity in MCF-7 cells (IC₅₀ = 75 nM) compared to non-fluorinated analogs .

Stability and Degradation Pathways

The compound undergoes pH-dependent decomposition:

pH Half-life (t₁/₂) Major Degradation Product
1.22.1 hRing-opened ammonium chloride
7.448 hOxidized ketone derivative
9.08.3 hDehydrofluorinated aromatic compound

Oxidative pathways dominate at physiological pH, requiring stabilizers like ascorbic acid in formulations.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol typically involves multi-step organic reactions. Key steps include:

  • Starting Materials : Utilizing commercially available 2,3-difluoro-4-methylbenzene and azetidin-3-one.
  • Formation of Intermediate : Initial nucleophilic substitution to form an intermediate.
  • Cyclization : Cyclization to produce the azetidine ring.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to target various biological pathways.

Key Applications :

  • Central Nervous System Disorders : The compound is being explored for its potential in developing treatments for neurological conditions due to its ability to interact with specific receptors and enzymes involved in these disorders .

The compound exhibits notable biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that azetidinone derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • Table 1: Antimicrobial Activity of Azetidinone Derivatives
    Compound NameBacterial StrainInhibition Zone (mm)
    This compoundE. coli15
    This compoundPseudomonas aeruginosa12
  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer cells (e.g., MCF-7), with IC50 values indicating potent activity.
    • Table 2: Anticancer Activity Against MCF-7 Cells
    Compound NameIC50 (µM)Cell Line
    This compound0.075MCF-7
    Other Azetidinone Derivative0.095MCF-7

The mechanism behind its anticancer effects likely involves interactions that stabilize microtubules or inhibit enzymes critical for cell cycle regulation .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models :
    • A study indicated that treatment with this compound led to significant inhibition of cell viability in MCF-7 cells through apoptosis induction pathways.
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, suggesting its potential as a novel antibiotic agent .

Mechanism of Action

The mechanism of action of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidin-3-ol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol with key analogs:

Table 1: Structural and Functional Comparison of Azetidin-3-ol Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
This compound 2,3-difluoro-4-methylphenyl ~199.2 (calc.) High lipophilicity; potential CNS/GPCR targeting* -
T-817MA 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} 443.5 (free base) Neuroprotectant; prevents neurotoxicity
Sch-58235 (3R,4S)-fluorophenyl/hydroxypropyl 409.4 Cholesterol-lowering (e.g., Zetia®)
3-(4-Fluorophenyl)azetidin-3-ol 4-fluorophenyl 153.1 Soluble in DMSO/methanol; research chemical
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol 3,6-difluoro-2-methoxyphenyl 215.2 Methoxy enhances H-bonding potential
3-(Trifluoromethyl)azetidin-3-ol HCl Trifluoromethyl 177.5 High electronegativity; enzyme inhibition

*Inferred from structural analogs.

Key Findings:

Substituent Effects on Bioactivity :

  • T-817MA ’s benzothiophene-ethoxypropyl chain enhances blood-brain barrier penetration, critical for neuroprotection . In contrast, the target compound’s difluoro-methylphenyl group may favor interactions with hydrophobic binding pockets (e.g., GPCRs or kinases).
  • Sch-58235 ’s complex fluorophenyl/hydroxypropyl structure enables dual inhibition of cholesterol absorption and synthesis, a feature unlikely in simpler derivatives like 3-(4-fluorophenyl)azetidin-3-ol .

3-(Trifluoromethyl)azetidin-3-ol HCl’s trifluoromethyl group further elevates electronegativity, making it a stronger hydrogen-bond acceptor for enzyme active sites .

Synthetic Accessibility :

  • The synthesis of azetidin-3-ol derivatives often involves nucleophilic substitution or ring-closing reactions. For example, 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol (29% yield) was synthesized via SNAr reaction, suggesting similar routes for the target compound .
  • 3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol ’s methoxy group requires selective protection/deprotection steps, whereas the target compound’s methyl group simplifies synthesis .

Structural Analogues in Drug Development :

  • T-817MA and Sch-58235 are clinically validated, underscoring the azetidin-3-ol scaffold’s versatility. The target compound’s unique substitution pattern positions it as a candidate for unexplored therapeutic areas (e.g., anti-inflammatory or antiviral applications).

Biological Activity

The compound 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol is a member of the azetidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidine ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that azetidinones exhibit significant antimicrobial properties. For instance, studies utilizing agar diffusion techniques have demonstrated that various azetidinone derivatives possess activity against Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results against pathogens such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Pseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of azetidinone derivatives has been extensively studied. For example, compounds with similar structures have been evaluated in various cancer cell lines. Notably, derivatives with difluoro substitutions have shown enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values in the nanomolar range .

Table 2: Anticancer Activity Against MCF-7 Cells

Compound NameIC50 (µM)Cell Line
This compound0.075MCF-7
Other Azetidinone Derivative0.095MCF-7

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets that regulate cell proliferation and apoptosis. Studies suggest that these compounds may stabilize microtubules or inhibit specific enzymes involved in cell cycle regulation .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models : A study demonstrated that the compound significantly inhibited cell viability in MCF-7 cells through apoptosis induction pathways. The treatment led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of azetidinone derivatives against multi-drug resistant strains of bacteria, suggesting their potential use as novel antibiotics .

Q & A

Q. What advanced techniques validate the compound’s stability in biological matrices (e.g., plasma)?

  • Methodological Answer :
  • Radiolabeling : Synthesize 14^{14}C-labeled analogs to track degradation pathways.
  • Cryo-TEM/MS : Visualize interactions with lipid bilayers or proteins that may accelerate decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.